7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid

Catalog No.
S15846052
CAS No.
M.F
C9H5F3N2O2
M. Wt
230.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carbox...

Product Name

7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid

IUPAC Name

7-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-14-4-13-7(8(15)16)6(14)3-5/h1-4H,(H,15,16)

InChI Key

UTYNXSZRXZLYHP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=C2C=C1C(F)(F)F)C(=O)O

7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound characterized by its unique imidazo-pyridine structure. With the molecular formula C9H5F3N2O2C_9H_5F_3N_2O_2 and a molecular weight of approximately 230.14 g/mol, this compound features a trifluoromethyl group at the 7-position of the imidazo ring. This modification significantly influences its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and drug development .

The chemical reactivity of 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid can be attributed to the presence of the carboxylic acid functional group and the trifluoromethyl substituent. It can participate in various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form an imidazo-pyridine derivative.
  • Nucleophilic substitutions: The trifluoromethyl group can enhance electrophilicity, facilitating nucleophilic attack at the carbon adjacent to it.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological profiles.

7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid exhibits promising biological activities. Research indicates that compounds with similar structures often show significant antimicrobial and anti-inflammatory properties. Specifically, this compound has been studied for its potential as an inhibitor in various enzymatic pathways, which could lead to therapeutic applications in treating diseases such as cancer and infections .

The synthesis of 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate pyridine derivatives, cyclization can be performed using trifluoroacetic anhydride or similar reagents to introduce the trifluoromethyl group.
  • Carboxylation: The introduction of the carboxylic acid functionality can be achieved through carbon dioxide insertion during the synthesis process or by subsequent functionalization of the imidazo ring.
  • Functional Group Transformations: Various transformations may be employed to refine the product and enhance yield.

These methods require careful control of reaction conditions to ensure high purity and yield of the final product.

The unique structure of 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid makes it suitable for several applications:

  • Pharmaceutical Development: As a potential lead compound for developing new drugs targeting specific biological pathways.
  • Research Tool: Used in biochemical assays to study enzyme inhibition and other cellular processes.
  • Material Science: Investigated for its properties in developing advanced materials due to its unique electronic characteristics.

Interaction studies involving 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects. Techniques such as:

  • Molecular Docking: To predict binding affinities with target proteins.
  • In vitro Assays: To evaluate biological activity against specific cell lines or pathogens.

These studies contribute to a deeper understanding of how modifications in chemical structure can influence biological interactions.

Several compounds share structural similarities with 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid120221-68-3Different position of trifluoromethyl group; potential for different biological activity
3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride1427380-30-0Hydrochloride salt form; increased solubility
7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride1951439-69-2Different ring structure; varied reactivity profile

These compounds highlight the structural diversity within imidazo-pyridine derivatives and underscore the unique characteristics of 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid that may confer specific advantages in drug design and development.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

230.03031189 g/mol

Monoisotopic Mass

230.03031189 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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